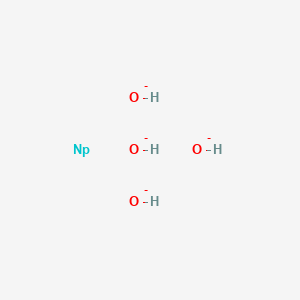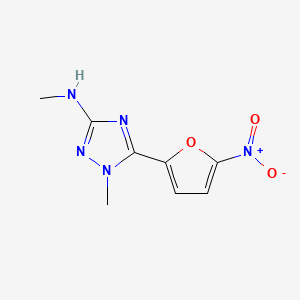
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- is a complex heterocyclic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with chlorine, iodine, methyl, and stibosooxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form the quinoline core.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent in an acidic medium to produce quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline derivatives to tetrahydroquinolines.
Substitution: Halogen substituents (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Aplicaciones Científicas De Investigación
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It binds to metal ions, interfering with cellular processes and inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-8-quinolinol: Shares the quinoline core but lacks the iodine and stibosooxy groups.
5,7-Dichloro-8-quinolinol: Contains two chlorine substituents instead of chlorine and iodine.
8-Hydroxyquinoline: A simpler structure with only a hydroxyl group at the 8-position.
Uniqueness
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- is unique due to the presence of the stibosooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
35592-49-5 |
|---|---|
Fórmula molecular |
C10H6ClINO2Sb |
Peso molecular |
456.28 g/mol |
Nombre IUPAC |
(5-chloro-7-iodo-6-methylquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C10H7ClINO.O.Sb/c1-5-7(11)6-3-2-4-13-9(6)10(14)8(5)12;;/h2-4,14H,1H3;;/q;;+1/p-1 |
Clave InChI |
FSAQRWKFXAQRBX-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C2=C(C(=C1I)O[Sb]=O)N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)

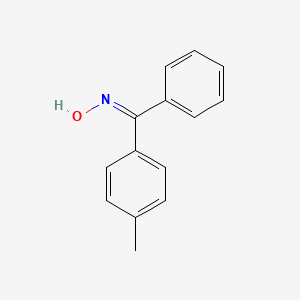



![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
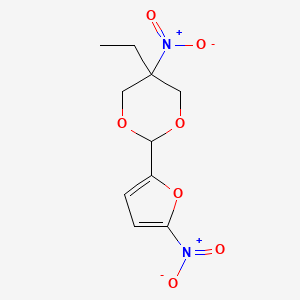
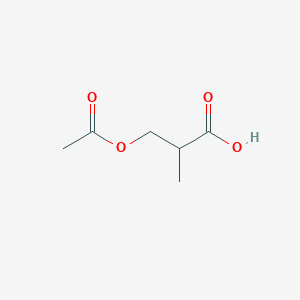

![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)

